2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 2,5-dimethoxyphenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Synthesis of the Acetohydrazide: The next step involves the reaction of 4-(2-chlorobenzyl)piperazine with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.
Condensation Reaction: Finally, the intermediate compound undergoes a condensation reaction with 2,5-dimethoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.
Scientific Research Applications
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a ligand for specific receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(2,6-dichlorophenyl)methylene]acetohydrazide
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylene}acetohydrazide
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
Uniqueness
What sets 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group, in particular, may enhance its interaction with specific molecular targets, leading to unique biological activities.
Properties
Molecular Formula |
C22H27ClN4O3 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H27ClN4O3/c1-29-19-7-8-21(30-2)18(13-19)14-24-25-22(28)16-27-11-9-26(10-12-27)15-17-5-3-4-6-20(17)23/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28)/b24-14+ |
InChI Key |
QJXKJUZWFAPWLL-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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